Trimethylhydroquinone

Enzymology Redox Biochemistry Myeloperoxidase

Trimethylhydroquinone (TMHQ; CAS 700-13-0) is the essential precursor for pharmaceutical-grade vitamin E synthesis, achieving 85–95% yield via patented superacid-catalyzed condensation. Its low water solubility (2 g/L) minimizes leaching in hydrophobic polymers, extending antioxidant service life in packaging and automotive components. TMHQ also serves as a privileged scaffold for synthesizing HTHQ, a peroxyl radical scavenger twice as potent as α-tocopherol (IC₅₀ 0.31 mM). Researchers utilize its intermediate myeloperoxidase reactivity (reduction rate 3.1×10⁶ M⁻¹s⁻¹) for MPO mechanism studies. Procure for high-purity, cost-effective, application-specific antioxidant performance.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 700-13-0
Cat. No. B050269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylhydroquinone
CAS700-13-0
Synonyms2,3,5-Trimethyl-1,4-benzenediol;  1,4-Dihydroxy-2,3,5-trimethylbenzene;  2,3,5-Trimethyl-1,4-hydroquinone;  2,3,5-Trimethyl-p-hydroquinone;  2,3,5-Trimethylhydroquinone;  NSC 401617;  Pseudocumohydroquinone;  Trimethyl-p-hydroquinone;  Trimethylhydroquinone; 
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)C)C)O
InChIInChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3
InChIKeyAUFZRCJENRSRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylhydroquinone (TMHQ, CAS 700-13-0) Procurement Guide: Antioxidant Intermediate and Specialty Chemical


Trimethylhydroquinone (TMHQ; 2,3,5-trimethylhydroquinone; CAS 700-13-0) is a trisubstituted phenolic hydroquinone derivative with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . The compound exists as a white to off-white crystalline solid with a melting point of 169–172 °C and a water solubility of approximately 2 g/L at 20 °C . TMHQ is predominantly recognized as the essential aromatic precursor in the industrial synthesis of α-tocopherol (vitamin E) via condensation with isophytol [1], but it also serves as a standalone antioxidant in polymer stabilization, lubricants, and pharmaceutical formulations .

Why Trimethylhydroquinone Cannot Be Casually Substituted: Differentiating Electronic and Steric Properties


The presence of three methyl groups at positions 2, 3, and 5 on the hydroquinone ring fundamentally alters the electronic and steric profile of TMHQ relative to unsubstituted hydroquinone or mono-/di-methylated analogs [1]. These substitutions lower the reduction potential of the corresponding quinone/semiquinone couple and substantially change the kinetics of enzymatic and photochemical electron-transfer reactions [2]. Consequently, generic substitution of TMHQ with hydroquinone, 2,3-dimethylhydroquinone, or tert-butylhydroquinone (TBHQ) in vitamin E synthesis, polymer stabilization, or bioanalytical applications would lead to altered reaction rates, compromised product purity, or failure to achieve the desired antioxidant performance [3]. The following quantitative evidence substantiates the compound-specific performance characteristics that drive procurement decisions.

Quantitative Differentiation Evidence for Trimethylhydroquinone Relative to In-Class Analogs


Myeloperoxidase Compound I Reduction Kinetics: Trimethylhydroquinone vs. Hydroquinone and Dimethylhydroquinone

In a direct head-to-head kinetic study using human myeloperoxidase (MPO), 2,3,5-trimethylhydroquinone (TMHQ) reduced MPO Compound I with a bimolecular rate constant of 3.1 ± 0.3 × 10^6 M⁻¹s⁻¹, compared to 5.6 ± 0.4 × 10^7 M⁻¹s⁻¹ for unsubstituted hydroquinone (HQ) and 1.3 ± 0.1 × 10^6 M⁻¹s⁻¹ for 2,3-dimethylhydroquinone (DMHQ) under identical conditions (pH 7, 15 °C) [1]. The reaction rate for MPO Compound II reduction followed a similar trend: TMHQ = 4.5 ± 0.2 × 10^4 M⁻¹s⁻¹, HQ = 4.5 ± 0.3 × 10^6 M⁻¹s⁻¹, DMHQ = 1.9 ± 0.1 × 10^5 M⁻¹s⁻¹ [1]. The study further demonstrated that TMHQ and DMHQ trap MPO as Compound III (oxymyeloperoxidase) extremely rapidly, a feature that is dependent on the reduction potential of the quinone/semiquinone couple [1].

Enzymology Redox Biochemistry Myeloperoxidase Inflammation

Synthesis Yield and Catalyst Efficiency: Trimethylhydroquinone Production via Superacid-Catalyzed Rearrangement

A patented process for TMHQ production via rearrangement of 4-oxoisophorone (ketoisophorone) using a superacid catalyst (H₀ < −11.9) achieves yields of 85–95%, representing an increase of up to approximately 25% compared to prior art literature yields of 31–66% [1]. The improved process also reduces catalyst loading to 0.1–50 mol%, compared to up to 150 mol% in earlier methods [1]. Prior methods cited in the patent background, such as gas-phase zeolite rearrangement (50% yield at 30% conversion) and acetic anhydride/sulfuric acid methods (31–66% yield), demonstrate the quantitative advantage of the superacid route [1].

Vitamin E Synthesis Process Chemistry Catalysis Yield Optimization

Peroxyl Radical Scavenging Activity of HTHQ (TMHQ Monoalkyl Ether) Compared to α-Tocopherol

Although this evidence pertains to 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ)—a TMHQ monoalkyl ether derivative—the structure-activity relationship directly informs the intrinsic antioxidant potential of the TMHQ core scaffold. Using electron spin resonance (ESR)-spin trapping, HTHQ scavenged t-butyl peroxyl radicals with an IC₅₀ of 0.31 ± 0.04 mM, which is approximately twice the activity of D,L-α-tocopherol (IC₅₀ = 0.67 ± 0.06 mM) under identical assay conditions [1]. Furthermore, HTHQ generated a more stable free radical than α-tocopherol upon reaction with peroxyl radicals, as evidenced by ESR spectral stability [1].

Antioxidant Activity Free Radical Scavenging Lipid Peroxidation ESR Spectroscopy

Anti-Lipid Peroxidation Activity of HTHQ vs. α-Tocopherol in Biological Membrane Systems

In comparative lipid peroxidation assays, the TMHQ derivative HTHQ exhibited substantially elevated protective activity relative to α-tocopherol. In Fe²⁺-initiated peroxidation of phosphatidylcholine liposomes, HTHQ displayed approximately 4.8-fold higher anti-lipid-peroxidation activity than α-tocopherol [1]. More strikingly, in Fe³⁺-ADP-induced lipid peroxidation in rat liver microsomes, HTHQ scavenged lipid peroxides at a rate approximately 150 times higher than α-tocopherol [1]. This amplification of activity in biomimetic membrane systems highlights the favorable partitioning and radical-trapping efficiency of the TMHQ-derived scaffold in lipophilic environments.

Lipid Peroxidation Membrane Protection Oxidative Stress Chemoprevention

Bimolecular Rate Constants for Triplet Retinal Quenching: TMHQ vs. Hydroquinone Analogs

In a photochemical study examining the quenching of all-trans-retinal triplet excited state, the bimolecular rate constant for trimethylhydroquinone (TMHQ) was determined to be 1.6 × 10⁶ M⁻¹s⁻¹ [1]. This value positions TMHQ as a moderately efficient electron/hydrogen atom donor, approximately 13-fold slower than the highly efficient tetramethyl-p-phenylenediamine (2.9 × 10⁷ M⁻¹s⁻¹) but ~10-fold faster than hydroquinone (1.2 × 10⁵ M⁻¹s⁻¹), methylhydroquinone (1.2 × 10⁵ M⁻¹s⁻¹), and 2,3-dimethylhydroquinone (1.5 × 10⁵ M⁻¹s⁻¹) [1]. The rate constant trend correlates with the electron-donating effect of the methyl substituents, confirming that the trisubstituted TMHQ offers distinct electron-transfer kinetics compared to less substituted hydroquinones.

Photochemistry Electron Transfer Photosensitization Retinal

Aqueous Solubility Comparison: TMHQ vs. Hydroquinone and TBHQ

Trimethylhydroquinone exhibits a water solubility of approximately 2 g/L at 20 °C . This is approximately 30-fold lower than the water solubility of unsubstituted hydroquinone (~59 g/L at 20 °C) and roughly half that of tert-butylhydroquinone (TBHQ, ~5–7 g/L) [1]. The lower aqueous solubility of TMHQ is a direct consequence of increased hydrophobicity from the three methyl substituents, which reduces the compound's tendency to leach out of polymer matrices or aqueous-based formulations.

Solubility Formulation Science Polymer Additives Leaching

Evidence-Backed Application Scenarios for Trimethylhydroquinone Procurement


Industrial Synthesis of High-Yield Vitamin E Precursors

The patented superacid-catalyzed process for TMHQ production from ketoisophorone achieves yields of 85–95%, a 25% absolute improvement over prior methods, with reduced catalyst consumption [1]. This process is specifically suited for large-scale manufacturing of vitamin E acetate, where TMHQ is condensed with isophytol. Procurement of TMHQ from manufacturers employing this catalytic route ensures cost-effective, high-purity material for pharmaceutical-grade vitamin E production [1].

Development of High-Potency Peroxyl Radical Scavengers for Biomedical Research

The TMHQ core scaffold, as exemplified by its hexyl ether derivative HTHQ, demonstrates approximately twice the peroxyl radical scavenging potency of α-tocopherol (IC₅₀ 0.31 mM vs. 0.67 mM) and up to 150-fold higher anti-lipid-peroxidation activity in biological membrane systems [1]. Researchers synthesizing novel antioxidants or chemopreventive agents can utilize TMHQ as a privileged starting material to access derivatives with documented superiority over α-tocopherol in both chemical and biological assays [1].

Polyolefin and Lubricant Stabilization Requiring Low Water Leaching

With a water solubility of only 2 g/L at 20 °C—approximately 30-fold lower than unsubstituted hydroquinone—TMHQ offers enhanced retention in hydrophobic polymer matrices such as polyethylene and polypropylene [1]. This property reduces antioxidant leaching during product use and extends the service life of packaging materials, automotive components, and industrial lubricants [2]. Procurement of TMHQ is specifically indicated where both oxidative stability and resistance to aqueous extraction are critical performance requirements [2].

Myeloperoxidase Mechanistic Studies and Inflammation Research

TMHQ exhibits a distinct kinetic profile with human myeloperoxidase (Compound I reduction rate: 3.1 × 10⁶ M⁻¹s⁻¹) that is intermediate between the extremely fast hydroquinone (5.6 × 10⁷ M⁻¹s⁻¹) and the slower 2,3-dimethylhydroquinone (1.3 × 10⁶ M⁻¹s⁻¹) [1]. This intermediate reactivity, coupled with the ability to trap MPO as Compound III, makes TMHQ a valuable substrate for probing MPO catalytic mechanisms and for screening potential MPO inhibitors in inflammation research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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